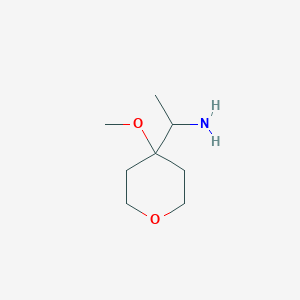

1-(4-Methoxyoxan-4-yl)ethan-1-amine

Description

Contextualization within Amine and Cyclic Ether Chemistry

1-(4-Methoxyoxan-4-yl)ethan-1-amine is a quintessential example of a molecule that synergistically combines the chemical properties of two important functional classes: amines and cyclic ethers. The primary amine group (-NH2) imparts basicity and nucleophilicity to the molecule, making it amenable to a wide array of chemical transformations, such as acylation, alkylation, and formation of imines or amides. ijrpr.comnumberanalytics.com The reactivity and basicity of the amine are influenced by the electronic environment created by the rest of the molecule. nih.gov

Simultaneously, the oxane ring, a six-membered cyclic ether, introduces a defined conformational rigidity and polarity. Cyclic ethers like tetrahydropyran (B127337) are prevalent motifs in many natural products and pharmacologically active compounds. nih.gov The ether linkage is generally stable but can act as a hydrogen bond acceptor, influencing the molecule's solubility and interaction with biological targets. acs.org The methoxy (B1213986) group at the C4 position further modulates the electronic properties and steric environment of the oxane ring. The presence of the oxane ring can also influence the basicity of the proximal amine group. acs.orgnih.gov

The physical and chemical properties of amines are dictated by factors such as the availability of the nitrogen lone pair, the electronic nature of the substituents, and the degree of solvation of the protonated form. nih.gov Aliphatic amines are generally more basic than their aromatic counterparts. academie-sciences.fr The solubility of amines in water is dependent on their ability to form hydrogen bonds, which decreases as the size of the hydrophobic alkyl groups increases. uogqueensmcf.com

| Property | General Characteristic for Amines | General Characteristic for Cyclic Ethers |

| Basicity | The lone pair on the nitrogen atom confers basic properties. ijrpr.com | Generally neutral, but can act as a hydrogen bond acceptor. |

| Polarity | Polar due to the electronegativity of nitrogen and the presence of N-H bonds in primary and secondary amines. academie-sciences.fr | Polar due to the C-O-C linkage. |

| Boiling Point | Higher than alkanes of similar molecular weight due to hydrogen bonding (for primary and secondary amines). acs.org | Generally higher than corresponding alkanes, but lower than alcohols of similar molecular weight. |

| Solubility | Lower molecular weight amines are soluble in water due to hydrogen bonding. uogqueensmcf.com | Lower molecular weight ethers are water-soluble. |

Significance as a Complex Molecular Scaffold

The structure of this compound is significant as a complex molecular scaffold, particularly in the context of medicinal chemistry and drug discovery. The tetrahydropyran ring provides a three-dimensional framework that is considered a valuable "sp3-rich" scaffold. Such scaffolds are increasingly sought after in drug design as they can lead to compounds with improved selectivity and physicochemical properties compared to flat, aromatic systems. nih.gov

The introduction of an oxane or a similar cyclic ether motif, like an oxetane (B1205548), can favorably influence a molecule's solubility, metabolic stability, and lipophilicity. acs.org For instance, replacing a gem-dimethyl group with an oxetane ring has been shown to improve oral activity and reduce undesirable tissue accumulation of drug candidates by lowering the basicity of a nearby amine group. nih.gov This modulation of pKa can be a critical factor in optimizing the pharmacokinetic profile of a therapeutic agent. acs.org

Furthermore, the dense functionalization of the C4 position with both a methoxy group and an aminoethyl group creates a stereocenter with a high degree of complexity. This allows for the precise spatial arrangement of different chemical functionalities, which is crucial for specific interactions with biological targets like enzymes or receptors. The ability to synthesize and manipulate such functionalized tetrahydropyran scaffolds is a key area of research for the generation of chemical libraries for drug discovery. nih.gov

| Scaffold Feature | Significance in Molecular Design |

| Oxane Ring | Provides a rigid, three-dimensional structure; improves physicochemical properties like solubility. nih.govacs.org |

| Primary Amine | A key functional handle for further chemical modification and a common pharmacophore. ijrpr.com |

| Methoxy Group | Influences electronic properties and can act as a hydrogen bond acceptor. |

| Quaternary C4 Center | Creates a defined stereochemical environment for precise functional group orientation. |

Overview of Research Trajectories for Amine-Containing Oxane Derivatives

Research involving amine-containing oxane derivatives is largely driven by their potential applications in medicinal chemistry and materials science. A significant research trajectory focuses on the synthesis of functionalized tetrahydropyran scaffolds for the creation of diverse chemical libraries. nih.gov Methodologies such as the tethered enol-ether Prins cyclization are employed to construct the core oxane ring, which can then be elaborated to introduce amine functionalities. nih.gov

Another key area of investigation is the use of these scaffolds in the design of inhibitors for various biological targets. For example, the 4-aminopyrazolopyrimidine scaffold, which also features an amine group crucial for activity, has been extensively modified to develop potent kinase inhibitors for cancer therapy. nih.gov While not a direct analogue, the principle of using a core heterocyclic structure with strategically placed amine groups is a well-established and successful approach in drug discovery.

The synthesis of chiral amines is also a major focus, as exemplified by the development of improved processes for producing compounds like (S)-(-)-1-(4-methoxyphenyl)ethylamine, which serves as a chiral auxiliary and a building block for pharmaceuticals. google.comgoogle.com The methodologies developed for such syntheses, often aiming to avoid hazardous reagents and extreme temperatures, could be applicable to the production of enantiomerically pure forms of this compound. google.comgoogle.com

Future research will likely continue to explore new synthetic routes to these complex scaffolds, investigate their conformational preferences, and evaluate their utility as building blocks for novel bioactive molecules and functional materials. The development of catalytic and stereoselective methods for the functionalization of the oxane ring will be of particular importance.

Properties

IUPAC Name |

1-(4-methoxyoxan-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(9)8(10-2)3-5-11-6-4-8/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGGOSQFSOVPRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCOCC1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Chemical Reactivity and Transformation Mechanisms of 1 4 Methoxyoxan 4 Yl Ethan 1 Amine

Reactivity Profile of the Amine Functionality

The primary amine group (-NH₂) is the most reactive site on the molecule under many conditions. Its reactivity stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.

Primary amines, such as 1-(4-methoxyoxan-4-yl)ethan-1-amine, readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon. researchgate.netchemistrysteps.com The initial addition forms an unstable carbinolamine intermediate, which then eliminates a molecule of water to yield the C=N double bond of the imine. researchgate.netchemistrysteps.com

The general mechanism proceeds through several reversible steps:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (H₂O). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion. libretexts.org

Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen to give the final imine product. libretexts.orglibretexts.org

The reaction rate is pH-dependent, with optimal rates typically observed near a pH of 5. libretexts.orglibretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group for elimination. libretexts.orglibretexts.org

Table 1: General Reaction of this compound with Carbonyl Compounds

| Reactant | Carbonyl Compound | Conditions | Product |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Mild Acid (pH ~5) | N-(Alkylidene)-1-(4-methoxyoxan-4-yl)ethan-1-amine (Aldimine) |

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile. masterorganicchemistry.com Nucleophiles are species that are attracted to positively charged or electron-deficient centers. youtube.com In general, the nucleophilicity of amines increases with basicity, following the trend of ammonia (B1221849) < primary amines < secondary amines, although steric hindrance can alter this trend. masterorganicchemistry.com

This nucleophilic character allows the amine to participate in various addition and substitution reactions. For instance, it can react with electrophiles such as alkyl halides in nucleophilic substitution reactions (alkylation) or with activated carbonyl compounds like acyl chlorides in nucleophilic acyl substitution. The reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates can be used to temporarily reduce the amine's nucleophilicity and reactivity. mdpi.com

Amidation, the formation of an amide bond, is a crucial transformation in organic synthesis. hud.ac.ukresearchgate.net this compound, as a primary amine, can react with carboxylic acids or their derivatives (such as acyl chlorides, esters, or anhydrides) to form N-substituted amides. organic-chemistry.orgnsf.gov

Direct amidation of carboxylic acids with amines requires high temperatures or the use of coupling agents to activate the carboxylic acid. mdpi.com Common coupling agents include carbodiimides or phosphonium (B103445) salts. researchgate.net A more facile route is the reaction with highly reactive acyl chlorides, which readily undergo nucleophilic acyl substitution with the amine. hud.ac.uk

Metal-catalyzed methods have also been developed for the amidation of esters, which are typically less reactive than acyl chlorides. nsf.govmdpi.com These reactions often employ catalysts based on nickel or lanthanides and can proceed under milder conditions. nsf.govmdpi.com

Table 2: Representative Amidation Reactions

| Amine | Carboxylic Acid Derivative | Reaction Type | Product |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Nucleophilic Acyl Substitution | N-(1-(4-Methoxyoxan-4-yl)ethyl)amide |

| This compound | Carboxylic Acid (R-COOH) | Condensation (with coupling agent) | N-(1-(4-Methoxyoxan-4-yl)ethyl)amide |

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated six-membered ether. wikipedia.org It is generally a stable and relatively unreactive moiety, often used as a structural scaffold in medicinal chemistry. However, under certain conditions, it can undergo reactions involving the ether oxygen or cleavage of the ring.

The opening of an oxane ring is less favorable than for smaller, more strained cyclic ethers like oxiranes (epoxides) or oxetanes. researchgate.net Ring-opening reactions typically require harsh conditions, such as strong acids, to protonate the ether oxygen, making the adjacent carbons more susceptible to nucleophilic attack. google.com The inherent strain in three- and four-membered rings provides a thermodynamic driving force for ring-opening that is largely absent in the six-membered oxane ring. researchgate.netnih.gov

While specific studies on the ring-opening of this compound were not found, reactions of related oxane derivatives suggest that cleavage would likely occur under strongly acidic conditions with a potent nucleophile. The presence of the methoxy (B1213986) group at the C4 position, a quaternary center, might influence the regioselectivity of such a reaction.

Rearrangements involving the oxane ring are uncommon and generally require specific structural features or reaction conditions to facilitate them. Biosynthetic pathways of some natural products, known as oxasqualenoids, involve complex multistep carbocation cascades that lead to rearrangements of oxane rings. csic.es Chemical synthesis can sometimes achieve ring expansion of cyclic ethers, for instance, to form oxepanes, but these often involve disfavored pathways that may require specialized catalysts like catalytic antibodies to proceed efficiently. acs.org

The Baeyer-Villiger rearrangement, an oxidation reaction that converts ketones to esters or lactones, can involve ring expansion if the ketone is cyclic. beilstein-journals.org While not a direct rearrangement of the oxane ring itself, a related ketone precursor could potentially lead to a ring-expanded lactone. However, there is no direct evidence in the searched literature to suggest that this compound or its direct derivatives readily undergo such rearrangements.

Transformations Involving the Methoxy Group

The methoxy group (-OCH3) is a key functional group in this compound. In a general context, the cleavage of alkoxy groups, particularly methyl ethers, is a common transformation in organic synthesis. This is often necessary for deprotection or further functionalization. Common reagents used for the cleavage of methyl ethers include strong protic acids like HBr and HI, and Lewis acids such as boron tribromide (BBr3), which is one of the most effective reagents for this purpose. The choice of reagent often depends on the presence of other functional groups within the molecule to ensure chemoselectivity.

Derivatization of alkoxy groups can involve various strategies. For instance, the ether linkage can be modified through reactions that target adjacent positions, or the alkyl portion can be altered, although this is less common for a simple methoxy group.

Mechanistic Studies of Key Reactions

Without specific reactions reported for this compound, this section discusses the general methodologies used to study reaction mechanisms that would be applicable.

Computational chemistry provides powerful tools to predict and understand reaction mechanisms. nih.govnih.govjmchemsci.com Methods like Density Functional Theory (DFT) can be used to model the reaction pathway, calculating the energies of reactants, transition states, and products. This allows for the determination of activation barriers and reaction thermodynamics. For a molecule like this compound, computational studies could elucidate the preferred sites of protonation, the mechanism of ether cleavage, or the conformational changes that occur during a reaction. Such studies can also predict spectroscopic properties which can be compared with experimental data.

Selectivity is a critical aspect of chemical synthesis.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, which contains a primary amine and a methoxy group, a chemoselective reaction would target one of these groups while leaving the other intact. For example, the amine group can be selectively protected using a Boc anhydride. organic-chemistry.org

Regioselectivity concerns the preference for reaction at one position over another. While there are limited sites for regiochemical differentiation in this molecule, reactions involving the oxane ring could potentially show regioselectivity.

Stereoselectivity involves the preferential formation of one stereoisomer over another. Since this compound is chiral at the carbon bearing the amine group, reactions at this center or reactions that create a new stereocenter could proceed with stereoselectivity. Studies on similar systems often employ chiral catalysts or auxiliaries to control the stereochemical outcome. google.com

Controlling the selectivity of reactions is a major goal in organic chemistry, and techniques like tip-induced redox chemistry are being explored to achieve this at a single-molecule level. arxiv.org

Iv. Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of 1-(4-Methoxyoxan-4-yl)ethan-1-amine is expected to provide key information about the number of different types of protons and their neighboring environments. The anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) would be:

Oxane Ring Protons: The methylene (B1212753) protons (-CH₂-) of the oxane ring would likely appear as complex multiplets in the range of 1.5-4.0 ppm. Those closer to the oxygen atom (positions 2 and 6) would be expected at the downfield end of this range (around 3.5-4.0 ppm), while the protons at positions 3 and 5 would be more upfield (around 1.5-2.0 ppm).

Methoxy (B1213986) Group Protons: The three protons of the methoxy group (-OCH₃) would give rise to a sharp singlet, anticipated around 3.3 ppm.

Ethylamine (B1201723) Moiety Protons: The methine proton (-CH-) of the ethylamine group would likely appear as a quartet (due to coupling with the methyl protons) in the region of 2.8-3.2 ppm. The methyl protons (-CH₃) of this group would present as a doublet around 1.1-1.3 ppm.

Amine Protons: The two protons of the primary amine (-NH₂) would typically show a broad singlet, the chemical shift of which is highly variable and dependent on concentration and solvent, but could be expected in the range of 1.0-2.5 ppm.

Carbon-¹³ (¹³C) NMR for Backbone Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts are:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Quaternary Carbon (C4 of oxane) | 70-80 |

| Oxane Methylene Carbons (C2, C6) | 60-70 |

| Oxane Methylene Carbons (C3, C5) | 25-35 |

| Methoxy Carbon (-OCH₃) | 50-60 |

| Methine Carbon (-CH-NH₂) | 50-60 |

| Methyl Carbon (-CH₃) | 15-25 |

Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of atoms and the stereochemistry of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. The molecular formula of this compound is C₈H₁₇NO₂, with a calculated molecular weight of approximately 159.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 159. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a methoxy group (M-31), or cleavage of the oxane ring.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretch | 3300-3500 (two bands) |

| C-H (alkane) | Stretch | 2850-2960 |

| C-O (ether) | Stretch | 1050-1150 |

| N-H | Bend | 1590-1650 |

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

This compound possesses two chiral centers, at the C4 position of the oxane ring and the C1 of the ethylamine side chain. This means the compound can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography, likely using a chiral stationary phase (CSP), would be the method of choice to separate and quantify these stereoisomers. The selection of the appropriate chiral column and mobile phase would be critical to achieve baseline separation of the enantiomeric and diastereomeric pairs, thereby allowing for the assessment of the enantiomeric and diastereomeric purity of a given sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, enabling the separation, identification, and quantification of components within a mixture. nih.gov The process involves a liquid mobile phase carrying the sample through a column packed with a solid stationary phase. sigmaaldrich.com The separation is based on the differential interactions of the analyte with the stationary and mobile phases. sigmaaldrich.com For a compound like this compound, which possesses a basic amino group and polar ether functionalities, reversed-phase HPLC would be a common approach.

In a typical, albeit hypothetical, HPLC analysis for purity determination, a C18 column would be a suitable choice for the stationary phase due to its hydrophobic nature. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The buffer's pH would be critical to control the ionization state of the amine group, thereby influencing its retention time. Gradient elution, where the mobile phase composition is varied over time, would likely be employed to ensure the efficient elution of the compound and any potential impurities. Detection could be achieved using a UV detector, although the compound's chromophore may necessitate detection at lower wavelengths, or more universally, by a mass spectrometer (LC-MS) for greater sensitivity and structural information.

Interactive Table: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |

| Injection Volume | 5 µL |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to HPLC, utilizing a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. americanpharmaceuticalreview.commdpi.com This technique is particularly advantageous for chiral separations, a relevant application for this compound, which contains a chiral center at the carbon atom bearing the amine group. SFC offers faster analysis times and reduced organic solvent consumption compared to HPLC. americanpharmaceuticalreview.com

For the chiral separation of this compound, a chiral stationary phase (CSP) would be employed. Polysaccharide-based CSPs are widely used for their broad enantioselectivity. afmps.be A mobile phase of supercritical CO2 modified with a small percentage of an alcohol, such as methanol or isopropanol, would be used to modulate the polarity and improve peak shape and resolution. afmps.bescirp.org The addition of a basic additive, like diethylamine, is often necessary when analyzing basic compounds like amines to prevent peak tailing and improve chromatographic efficiency. americanpharmaceuticalreview.com

Interactive Table: Hypothetical SFC Parameters for Chiral Separation of this compound

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine |

| Gradient/Isocratic | Isocratic at 20% Methanol |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. mdpi.com By analyzing the diffraction pattern, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles of the molecule can be determined with high precision. nih.gov

Vi. Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 1-(4-methoxyoxan-4-yl)ethan-1-amine will likely focus on developing efficient and environmentally benign methodologies. Current approaches to similar chiral amines and substituted tetrahydropyrans often involve multi-step sequences. Future research could aim to streamline this process through innovative strategies.

One promising approach is the development of one-pot multicomponent reactions . These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of this compound, a potential multicomponent strategy could involve the reaction of a suitable ketone precursor with an amine source and a methylating agent under catalytic conditions.

Furthermore, the principles of green chemistry will be paramount. This includes the use of non-toxic solvents, renewable starting materials, and catalytic methods to minimize waste and environmental impact. The development of enzymatic or chemo-enzymatic routes, for instance, could provide highly selective and sustainable pathways to this compound.

A hypothetical sustainable synthetic approach is outlined below:

| Step | Reaction Type | Potential Reagents and Conditions | Key Advantages |

| 1 | Asymmetric Ketone Synthesis | Biocatalytic reduction of a corresponding diketone | High enantioselectivity, mild conditions |

| 2 | Reductive Amination | Ammonia (B1221849), H₂, and a heterogeneous catalyst (e.g., Pd/C) | Atom economy, catalyst recyclability |

| 3 | O-Methylation | "Green" methylating agent (e.g., dimethyl carbonate) | Reduced toxicity compared to traditional methylating agents |

Exploration of Undiscovered Reactivity Patterns

The chemical reactivity of this compound is largely unexplored. The presence of a primary amine and a methoxy (B1213986) group on a quaternary center within a cyclic ether framework suggests a rich and complex reactivity profile.

Future studies should investigate the compound's behavior in a variety of chemical transformations. For example, the primary amine can serve as a nucleophile or a directing group in various reactions. Its participation in C-H activation reactions, directed by the amine functionality, could lead to novel and efficient methods for functionalizing the oxane ring.

The stability of the methoxy group under different reaction conditions is another area of interest. Investigating its potential as a leaving group or its influence on the reactivity of the adjacent amine will be crucial for understanding the compound's chemical behavior and for its application in further synthetic transformations.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, computational modeling can provide valuable insights into several key areas.

Density Functional Theory (DFT) calculations can be employed to:

Predict the most stable conformation of the molecule.

Calculate its electronic properties, such as electrostatic potential and frontier molecular orbitals, to identify reactive sites.

Model reaction pathways and transition states to predict the feasibility and selectivity of potential synthetic routes.

Molecular dynamics (MD) simulations can be used to study the compound's behavior in different solvent environments and its potential interactions with biological macromolecules, which is crucial for designing analogues with specific applications.

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Conformational analysis, electronic structure calculation, reaction mechanism modeling. | Optimized geometry, charge distribution, prediction of reactivity hotspots, and elucidation of synthetic pathways. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in solution, interaction with biological targets. | Understanding solvation effects, predicting binding modes and affinities to proteins. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions involving the compound. | Insights into enzyme-catalyzed transformations and the design of biocatalytic processes. |

Design of Next-Generation Analogues for Specific Research Applications

The structure of this compound serves as a scaffold for the design of a diverse range of analogues with tailored properties. By systematically modifying different parts of the molecule, it is possible to develop new compounds for specific research applications, particularly in medicinal chemistry and materials science.

For medicinal chemistry applications, analogues could be designed to interact with specific biological targets. For instance, the primary amine could be functionalized to introduce pharmacophoric groups that can engage in hydrogen bonding or ionic interactions with proteins. The oxane ring can be modified to alter the compound's lipophilicity and pharmacokinetic properties.

In materials science, the compound and its derivatives could be explored as building blocks for the synthesis of novel polymers or as ligands for the preparation of metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties.

High-Throughput Methodologies for Synthesis and Screening

To accelerate the exploration of this compound and its analogues, high-throughput synthesis and screening methodologies will be indispensable. These automated techniques allow for the rapid preparation and evaluation of large libraries of compounds, significantly speeding up the discovery of molecules with desired properties.

Parallel synthesis techniques can be employed to generate a library of analogues by reacting the parent compound with a diverse set of building blocks. The resulting compounds can then be screened for their activity in various assays, such as binding to a specific protein or catalyzing a particular reaction. This approach, combined with computational design, will enable a systematic exploration of the chemical space around this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.